1-Naphthalen-2-yl-3-phenylurea - 6299-42-9

1-Naphthalen-2-yl-3-phenylurea

Catalog Number: EVT-433777
CAS Number: 6299-42-9
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea Derivatives

Compound Description: This series of compounds are N-substituted 3-amino-1H-indazole derivatives containing a phenylurea moiety. They were synthesized and tested for in vitro cytotoxic activity against the lung carcinoma LCLC-103H cell line. While most of these derivatives were inactive at relevant concentrations, they represent a potential structural starting point for novel anticancer agents. []

Relevance: This series of compounds share the core phenylurea structure with 1-Naphthalen-2-yl-3-phenylurea. The variations in this series, particularly the incorporation of the 1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl substituent, provide insights into potential structure-activity relationships and highlight opportunities for modifications to the 1-Naphthalen-2-yl-3-phenylurea scaffold. []

1-[1-(4,5-Dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylthiourea Derivatives

Compound Description: These compounds are structurally similar to the previously mentioned urea derivatives but contain a thiourea moiety instead of a urea moiety. This series demonstrated pronounced cancer cell growth inhibitory effects. Notably, the derivative 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-ptolylthiourea exhibited cytotoxicity against lung cancer (LCLC-103H), cervical cancer (SISO), and pancreas cancer (DAN-G) cell lines. []

Relevance: The thiourea derivatives are closely related to the 1-[1-(4,5-dihydrooxazol-2-yl)-1H-indazol-3-yl]-3-phenylurea series and offer an interesting comparison point to 1-Naphthalen-2-yl-3-phenylurea. The presence of sulfur in the thiourea moiety significantly influenced the biological activity compared to the urea analogs, suggesting that replacing the oxygen atom in the urea group of 1-Naphthalen-2-yl-3-phenylurea with sulfur might significantly alter its biological properties. []

N-(Benzo[d]thiazol-2-yl)-2-phenylacetamide Derivatives

Compound Description: This class of compounds exhibits specific inhibitory activity towards casein kinase 1 (CK1), a potential therapeutic target for neurodegenerative diseases like Alzheimer's disease. []

Relevance: While not directly containing the urea moiety, these compounds share structural similarities with 1-Naphthalen-2-yl-3-phenylurea in their aromatic ring systems and amide functionalities. Exploring whether modifications to 1-Naphthalen-2-yl-3-phenylurea could impart CK1 inhibitory activity would be an interesting avenue of investigation. []

1-(Benzo[d]thiazol-2-yl)-3-phenylureas

Compound Description: These compounds are known inhibitors of amyloid-beta binding alcohol dehydrogenase (ABAD), an enzyme implicated in the progression of Alzheimer's disease. Some compounds in this class also demonstrated submicromolar inhibitory activity against CK1, highlighting the potential for dual-activity inhibitors targeting both ABAD and CK1. []

Relevance: These compounds represent a direct link between the 1-Naphthalen-2-yl-3-phenylurea scaffold and potential therapeutic applications in Alzheimer's disease. The presence of both the benzothiazole and phenylurea moieties in these inhibitors raises questions about the contribution of each component to ABAD and CK1 inhibition. Exploring whether incorporating a benzothiazole ring into the 1-Naphthalen-2-yl-3-phenylurea structure could confer similar inhibitory activity would be of great interest. []

N-[5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-yl]-N′-phenylurea Derivatives

Compound Description: This series of compounds was synthesized and evaluated for its ability to enhance morphine analgesia. Several derivatives, including 8a, 8c, 8h—8j, 8l, and 8o, showed significant morphine enhancement activity. []

Relevance: Although structurally distinct from 1-Naphthalen-2-yl-3-phenylurea, these compounds share the phenylurea moiety and provide a valuable point of comparison in terms of biological activity. The presence of the 5-(2-phenoxyphenyl)-1,3,4-oxadiazole group in these compounds suggests that introducing heterocyclic rings and ether linkages into the 1-Naphthalen-2-yl-3-phenylurea structure could be a strategy to modulate its pharmacological properties. []

N-(4-Phenyl-1,3-thiazol-2-yl)-N′-phenylureas

Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema method. Two derivatives, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N′-phenylurea and N-[4-(4-methoxyphenyl-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea, emerged as potent anti-inflammatory agents, potentially acting as p38 MAP kinase inhibitors. []

Relevance: Sharing the phenylurea core with 1-Naphthalen-2-yl-3-phenylurea, these compounds emphasize the versatility of this scaffold for exploring diverse biological activities. The presence of the thiazole ring and the variation in substituents on the phenyl rings highlight potential areas for modification in the 1-Naphthalen-2-yl-3-phenylurea structure to explore its anti-inflammatory potential and interactions with p38 MAP kinase. []

Properties

CAS Number

6299-42-9

Product Name

1-Naphthalen-2-yl-3-phenylurea

IUPAC Name

1-naphthalen-2-yl-3-phenylurea

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C17H14N2O/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20)

InChI Key

MLWGGCOCOBXOFA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2

Solubility

0.3 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.